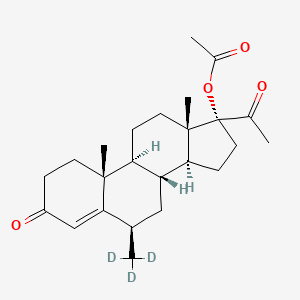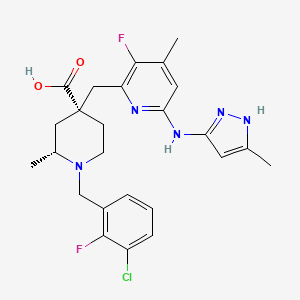
PD-1/PD-L1-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-24 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune checkpoint pathway, which is involved in the regulation of immune responses. By inhibiting this interaction, this compound aims to enhance the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-24 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-24 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like amines or ethers .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential to enhance anti-tumor immunity.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Mécanisme D'action
PD-1/PD-L1-IN-24 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immunity .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-24 is unique compared to other similar compounds due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-202: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
CA-170: A small-molecule inhibitor currently in clinical trials for its potential to block PD-L1.
Incyte-011: Known for its potent binding activity and ability to increase interferon-gamma production
This compound stands out due to its unique chemical structure and optimized pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Propriétés
Formule moléculaire |
C34H30ClN5O6 |
|---|---|
Poids moléculaire |
640.1 g/mol |
Nom IUPAC |
5-[[4-chloro-5-[8-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-yl]oxy-2-[[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C34H30ClN5O6/c1-34(18-41,19-42)40-16-24-10-27(35)30(12-29(24)45-17-22-9-21(13-36)14-37-15-22)46-33-26-4-2-3-25(32(26)38-20-39-33)23-5-6-28-31(11-23)44-8-7-43-28/h2-6,9-12,14-15,20,40-42H,7-8,16-19H2,1H3 |
Clé InChI |
PHMZZTDGCZKZPG-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NCC1=CC(=C(C=C1OCC2=CC(=CN=C2)C#N)OC3=NC=NC4=C3C=CC=C4C5=CC6=C(C=C5)OCCO6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)







